Monosodium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/

In water, 85 g/100 mL

Synonyms

Canonical SMILES

Buffering Agent

One of the most common uses of monosodium phosphate is as a buffer in biological experiments. Buffers help maintain a constant pH (acidity or alkalinity) in a solution, which is crucial for many biological processes. Monosodium phosphate, along with its conjugate base disodium phosphate (Na2HPO4), forms a buffer system that can effectively maintain a pH range between 5.0 and 8.0 . This range is particularly important for studying enzymes, proteins, and other biomolecules that are sensitive to changes in pH.

Inorganic Phosphate Source

Monosodium phosphate serves as a source of inorganic phosphate (Pi) in cell culture media. Phosphate plays a vital role in various cellular functions, including energy metabolism, signal transduction, and macromolecule synthesis . Researchers often supplement cell culture media with monosodium phosphate to ensure optimal growth and function of cultured cells.

Precipitating Agent

Monosodium phosphate can be used to precipitate certain proteins and other biomolecules from solution. This precipitation allows for the isolation and purification of these molecules for further analysis. The specific precipitation conditions depend on the target molecule and the desired level of purity .

Research on Mineral Interactions

Monosodium phosphate is also used in research investigating the interactions between minerals and other substances. For example, scientists might study how monosodium phosphate affects the bioavailability of metals in soil or the formation of mineral deposits .

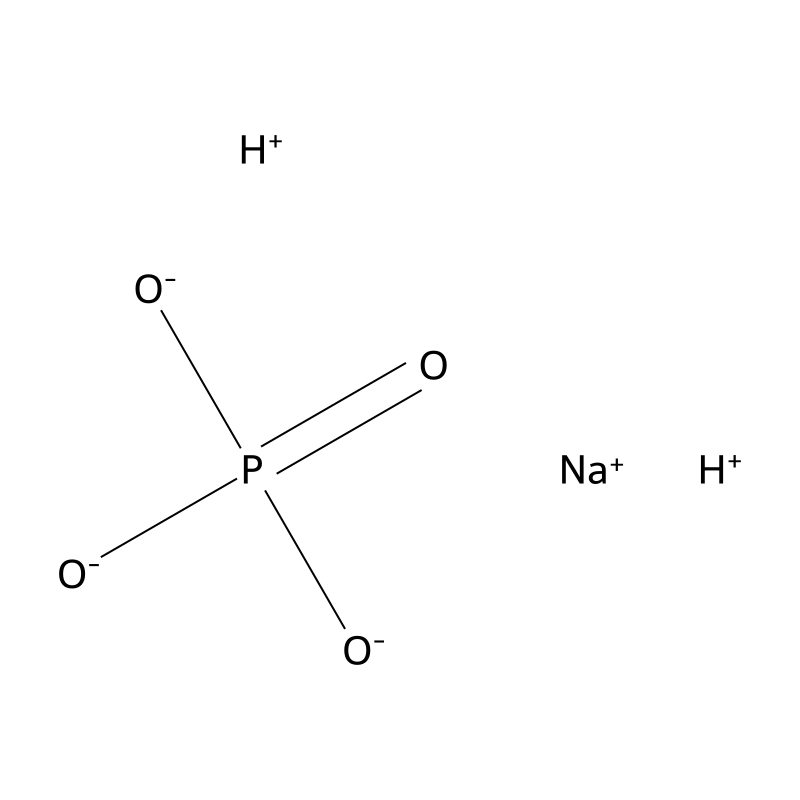

Monosodium phosphate, with the chemical formula , is an inorganic compound classified as a sodium salt of phosphoric acid. It is also known by other names such as sodium dihydrogen phosphate and monobasic sodium phosphate. This compound typically appears as a white, odorless powder or crystalline solid, and it exists in several forms, including anhydrous, monohydrate, and dihydrate. The anhydrous form has a molecular weight of approximately 119.98 g/mol and is highly soluble in water, which makes it useful in various applications across industries .

- Decomposition: When heated above 169 °C, monosodium phosphate decomposes into disodium pyrophosphate:

- Formation of Trisodium Phosphate: At higher temperatures (around 550 °C), it can further decompose to form trisodium trimetaphosphate:

- Neutralization Reactions: Monosodium phosphate can react with strong acids like hydrochloric acid to produce phosphoric acid and sodium chloride:

These reactions highlight its role as both an acid and a base in various chemical processes .

Monosodium phosphate plays a critical role in biological systems, particularly as a source of phosphorus, which is essential for cellular functions. It acts as a buffering agent, helping to maintain pH levels in biological fluids. This compound is crucial for various physiological processes, including energy transfer through adenosine triphosphate (ATP) and nucleic acid synthesis. Deficiencies in phosphorus can lead to health issues such as bone pain and impaired cellular function .

Monosodium phosphate can be synthesized through several methods:

- Neutralization Reaction: The most common method involves the partial neutralization of phosphoric acid with sodium hydroxide or sodium carbonate:

- Using sodium hydroxide:

- Using sodium carbonate:

- Using sodium hydroxide:

- Evaporation Techniques: After the reaction, the resulting solution can be evaporated to crystallize monosodium phosphate.

- Extraction from Natural Sources: Monosodium phosphate can also be extracted from natural mineral sources containing phosphates .

Monosodium phosphate has diverse applications across various sectors:

- Food Industry: It is used as a food additive (E339), acting as an emulsifier, thickening agent, and pH stabilizer in products like processed cheese and dairy items.

- Animal Feed: It serves as a nutrient supplement in animal feed formulations.

- Water Treatment: Utilized for corrosion control and scale inhibition in water treatment processes.

- Pharmaceuticals: Employed in formulations for medications and dental products.

- Laboratory Use: Acts as a buffering agent in biochemical applications .

Research on monosodium phosphate has explored its interactions with various ions and compounds:

- Detection of Magnesium Ions: Monosodium phosphate is used to detect magnesium ions by forming a precipitate when mixed with ammonium chloride or ammonium hydroxide.

- Buffering Capacity: Studies have shown that it effectively maintains pH levels in biological systems and industrial processes, demonstrating its utility as a buffer .

Monosodium phosphate shares similarities with other sodium phosphates but exhibits unique properties that distinguish it:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Disodium Phosphate | Na₂HPO₄ | More alkaline than monosodium phosphate |

| Trisodium Phosphate | Na₃PO₄ | Higher pH; used primarily in cleaning products |

| Potassium Dihydrogen Phosphate | KH₂PO₄ | Contains potassium; used in fertilizers |

| Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ | Contains ammonium; used in fertilizers |

Monosodium phosphate is unique due to its acidic nature compared to disodium and trisodium phosphates, making it suitable for specific buffering applications .

Neutralization Reaction of Phosphoric Acid with Sodium Hydroxide

The primary industrial method for producing monosodium phosphate involves the neutralization reaction between phosphoric acid and sodium hydroxide [1] [2]. This process represents a classic acid-base neutralization reaction that follows the stoichiometric equation:

H₃PO₄ + NaOH → NaH₂PO₄ + H₂O

The reaction proceeds through a single-step neutralization mechanism where phosphoric acid, acting as a triprotic acid, donates one proton to the hydroxide ion from sodium hydroxide [3] [4]. The neutralization reaction is highly exothermic, with an enthalpy change of approximately -156.4 kJ/mol [5] [6]. This significant heat release necessitates careful temperature control during industrial production to prevent excessive heating that could affect product quality.

Industrial-scale production typically employs wet process phosphoric acid that has been concentrated to 75-100% purity [2] [7]. The phosphoric acid is manufactured offsite from rock phosphate through a series of reactors, where phosphate rock is treated with sulfuric acid as a leaching agent. The resulting phosphoric acid is then concentrated using evaporators and cooled before use in monosodium phosphate production [1].

The neutralization process occurs in specialized reactors designed to handle the corrosive nature of phosphoric acid and the exothermic reaction conditions [8] [9]. Modern industrial facilities utilize continuous tubular neutralization reactors or pipe reactors that allow for precise control of the reaction parameters [9] [10]. These reactors are equipped with temperature monitoring systems and cooling mechanisms to maintain optimal reaction conditions.

The reaction mixture is carefully controlled to achieve the desired sodium-to-phosphate ratio of 1:1, which is critical for producing pure monosodium phosphate rather than mixed phosphate products [2] [7]. The pH of the reaction mixture is continuously monitored and maintained between 4.0 and 5.0 to ensure complete conversion to the monosodium form [11] [12].

An alternative industrial method involves the use of sodium carbonate instead of sodium hydroxide, following the reaction:

2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + CO₂ + H₂O

This method requires a 2:1 molar ratio of phosphoric acid to sodium carbonate and produces carbon dioxide as a byproduct [2] [13]. While this method is less commonly used than the sodium hydroxide route, it offers certain advantages in terms of raw material availability and cost considerations.

Crystallization and Granulation Techniques

Following the neutralization reaction, the resulting monosodium phosphate solution undergoes crystallization to form solid product [1] [14]. The crystallization process is a critical step that determines the final product's particle size, morphology, and purity. Industrial crystallization typically involves controlled cooling of the neutralized solution to promote crystal nucleation and growth.

The crystallization process begins with the formation of a supersaturated solution of monosodium phosphate. Temperature control is essential during this phase, as the crystallization rate and crystal quality are highly dependent on the cooling rate and final temperature [14]. Rapid cooling tends to produce smaller crystals with higher surface area, while slower cooling results in larger, more uniform crystals.

Industrial facilities employ various crystallization techniques, including batch crystallization in stirred vessels and continuous crystallization in specialized crystallizers [7]. The crystallization equipment is designed with temperature control systems, agitation mechanisms, and monitoring devices to ensure consistent product quality. The crystallizers are often equipped with scrapers or other mechanical devices to prevent crystal buildup on the walls and maintain uniform heat transfer.

The crystallization process typically occurs at temperatures between 20-60°C, depending on the desired hydrate form [12] [15]. For anhydrous monosodium phosphate production, higher temperatures are used to prevent hydrate formation, while lower temperatures favor the formation of monohydrate or dihydrate forms [16] [17].

Following crystallization, the solid crystals are separated from the mother liquor using filtration equipment such as rotary vacuum filters or centrifuges [14] [7]. The separated crystals are then washed with deionized water to remove any remaining impurities and excess acid or base. The washing process must be carefully controlled to prevent dissolution of the product while ensuring adequate purification.

Granulation represents the final physical processing step in industrial monosodium phosphate production [1] [14]. The granulation process transforms the crystalline powder into free-flowing granules that are easier to handle, transport, and store. This process is particularly important for commercial applications where consistent particle size and flow properties are required.

Industrial granulation typically employs rotary granulation drums or fluid bed granulators [8] [18]. In drum granulation, the crystalline material is tumbled in a rotating drum while a liquid binder solution is added to promote particle agglomeration. The drum operates at controlled rotation speeds and angles to ensure uniform granule formation. The granulation process is monitored to achieve the desired particle size distribution, typically ranging from 0.5 to 3.0 millimeters.

The granulation equipment is designed with specific materials of construction to withstand the corrosive nature of phosphate materials [8]. Stainless steel or specialty alloys are commonly used for equipment surfaces that come into contact with the product. The granulation process also includes provisions for dust control and product recovery to minimize material losses.

Following granulation, the product undergoes drying to remove excess moisture and achieve the desired water content [14] [7]. Drying typically occurs in rotary kilns or fluid bed dryers at temperatures between 100-150°C. For anhydrous products, higher drying temperatures may be employed to ensure complete water removal, while hydrated products require more careful temperature control to maintain the desired hydration state [12] [15].

Laboratory Synthesis Protocols

Laboratory synthesis of monosodium phosphate follows similar chemical principles to industrial production but employs smaller-scale equipment and more precise analytical control [19]. The standard laboratory protocol involves the careful neutralization of phosphoric acid with sodium hydroxide solution under controlled conditions.

The laboratory synthesis begins with the preparation of standard solutions of phosphoric acid and sodium hydroxide. Phosphoric acid solution is typically prepared by diluting concentrated phosphoric acid (85% w/w) to the desired concentration, commonly 1.0 M or 0.5 M [19]. Sodium hydroxide solution is prepared by dissolving solid sodium hydroxide pellets in deionized water, with careful attention to temperature control due to the exothermic dissolution process.

The neutralization reaction is performed in a glass reaction vessel equipped with a magnetic stirrer and temperature monitoring system [19]. The phosphoric acid solution is placed in the vessel and stirred continuously while sodium hydroxide solution is added dropwise using a burette or automated dispensing system. The addition rate is controlled to maintain the reaction temperature below 40°C to prevent excessive heat buildup.

pH monitoring is crucial throughout the laboratory synthesis process. A calibrated pH meter with a glass electrode is used to continuously monitor the pH of the reaction mixture [19]. The endpoint is reached when the pH stabilizes between 4.0 and 5.0, indicating complete formation of the monosodium phosphate species. The pH meter must be calibrated using standard buffer solutions before each synthesis to ensure accurate measurements.

The laboratory crystallization process typically involves slow cooling of the neutralized solution to promote crystal formation [19]. The solution is allowed to cool to room temperature over several hours, during which time crystal nucleation and growth occur. The crystallization can be enhanced by seeding the solution with small crystals of monosodium phosphate or by gentle agitation to promote nucleation.

Crystal separation in laboratory synthesis is accomplished using vacuum filtration through filter paper or fritted glass funnels [19]. The crystals are washed with small volumes of cold deionized water to remove any remaining impurities. The washing process must be minimized to prevent dissolution of the product, particularly for highly soluble hydrated forms.

Laboratory drying of monosodium phosphate crystals is performed in a vacuum oven or desiccator at controlled temperatures [19] [20]. For anhydrous products, drying at 100-120°C under vacuum is typically sufficient. Hydrated products require more careful drying conditions to maintain the desired water content while removing surface moisture.

Quality control in laboratory synthesis involves analytical testing of the final product to confirm identity, purity, and water content [19] [21]. X-ray diffraction analysis can be used to confirm the crystal structure and identify the specific hydrate form. Thermogravimetric analysis provides information about water content and thermal stability. Chemical analysis, including titration methods, confirms the phosphate content and overall purity.

Hydrate Formation and Anhydrous Variants

Monosodium phosphate exhibits polymorphism through the formation of different hydrated forms, each with distinct physical and chemical properties [22] [16] [12]. The three primary forms are the anhydrous salt (NaH₂PO₄), monohydrate (NaH₂PO₄·H₂O), and dihydrate (NaH₂PO₄·2H₂O), with the dihydrate being the most thermodynamically stable form under ambient conditions [17] [23].

The formation of different hydrate forms is governed by thermodynamic and kinetic factors including temperature, humidity, concentration, and crystallization conditions [16] [24]. At room temperature, monosodium phosphate crystallizes preferentially as the dihydrate form due to its lower solubility and higher thermodynamic stability [12] [17]. The dihydrate form contains two molecules of water per formula unit, which are incorporated into the crystal lattice through hydrogen bonding interactions.

The monohydrate form represents an intermediate hydration state containing one molecule of water per formula unit [16] [17]. This form is less stable than the dihydrate under ambient conditions but can be obtained through controlled crystallization at elevated temperatures or reduced humidity. The monohydrate exhibits higher solubility than the dihydrate, making it more suitable for certain applications requiring rapid dissolution.

The anhydrous form contains no water molecules in its crystal structure and represents the most concentrated form of monosodium phosphate [12] [20]. This form is typically obtained through dehydration of hydrated forms at elevated temperatures or through crystallization from non-aqueous solvents. The anhydrous form exhibits the highest solubility in water and is preferred for applications requiring maximum phosphate concentration.

The hydration and dehydration processes are reversible and can be controlled through manipulation of temperature and humidity conditions [16] [24]. Dehydration of the dihydrate form occurs in distinct steps, with the first water molecule being removed at approximately 60°C and the second at higher temperatures around 100°C [12] [15]. The dehydration process is endothermic and requires careful control to prevent decomposition of the phosphate structure.

The structural differences between hydrate forms result in distinct physical properties including density, solubility, and thermal stability [12] [17]. The anhydrous form has the highest density at 2.04 g/cm³, while both hydrated forms have lower densities around 1.915 g/cm³. Solubility varies significantly between forms, with the anhydrous form showing the highest solubility at 85.0 g/100mL at 20°C, compared to 48.7 g/100mL for the dihydrate form.

Thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry are commonly used to characterize the hydration behavior of monosodium phosphate [16] [24]. These techniques provide information about dehydration temperatures, water content, and thermal stability of different forms. The thermal behavior is influenced by factors such as particle size, crystallinity, and the presence of impurities.

The selection of the appropriate hydrate form for industrial applications depends on specific requirements including storage stability, dissolution rate, and processing conditions [16] [17]. The dihydrate form offers better storage stability and is preferred for applications where gradual dissolution is desired. The anhydrous form is selected when rapid dissolution and high concentration are required, while the monohydrate form provides intermediate properties suitable for specialized applications.

Understanding the hydration behavior is crucial for optimizing production processes and ensuring product quality [16] [24]. Industrial facilities must control environmental conditions during production, storage, and handling to maintain the desired hydrate form. This includes controlling temperature, humidity, and exposure to atmospheric moisture to prevent unwanted phase transitions that could affect product performance.

| Property | Anhydrous (NaH₂PO₄) | Monohydrate (NaH₂PO₄·H₂O) | Dihydrate (NaH₂PO₄·2H₂O) |

|---|---|---|---|

| Molecular Formula | NaH₂PO₄ | NaH₂PO₄·H₂O | NaH₂PO₄·2H₂O |

| Molecular Weight (g/mol) | 119.98 [20] | 137.99 [12] | 156.01 [12] |

| Appearance | White crystalline powder [20] | White crystalline powder [12] | White crystals [12] |

| Solubility in Water (g/100mL) | 85.0 at 20°C [20] | 94.9 at 25°C [15] | 48.7 at 25°C [12] |

| Melting Point (°C) | 204 [12] | 60 (decomposes) [12] | 60 (crystallizes with 2H₂O) [12] |

| Decomposition Temperature (°C) | 225-250 (forms pyrophosphate) [12] | 100 (loses water) [12] | 225 [12] |

| pH (1% aqueous solution) | 4.0-4.5 [20] | 4.1-5.0 [12] | 4.1-5.0 [12] |

| Density (g/cm³) | 2.04 [20] | 1.915 [12] | 1.915 [12] |

| Crystal System | Orthorhombic [12] | Orthorhombic [12] | Orthorhombic [12] |

| Parameter | Method 1 (H₃PO₄ + NaOH) | Method 2 (H₃PO₄ + Na₂CO₃) |

|---|---|---|

| Raw Material 1 | Phosphoric Acid (75-100%) [2] | Phosphoric Acid (75-100%) [2] |

| Raw Material 2 | Sodium Hydroxide [2] | Sodium Carbonate [2] |

| Reaction Temperature (°C) | Room temperature to 80°C [14] | Room temperature to 80°C [14] |

| Neutralization Ratio | 1:1 molar ratio [2] | 2:1 molar ratio [2] |

| Crystallization Method | Controlled cooling [14] | Evaporative crystallization [14] |

| Drying Temperature (°C) | 100-150°C [14] | 100-150°C [14] |

| Product Form | Granules/Powder [14] | Crystals/Granules [14] |

| Typical Purity (%) | ≥97.0 [1] | ≥97.0 [1] |

| Storage Conditions | Dry, cool conditions [1] | Sealed containers [1] |

| Reaction Step | Enthalpy Change (kJ/mol) | Temperature Range (°C) | Process Type |

|---|---|---|---|

| H₃PO₄ + NaOH → NaH₂PO₄ + H₂O | -156.4 (neutralization) [5] | 20-80 [14] | Acid-base neutralization [3] |

| Crystallization (Anhydrous) | Exothermic [14] | 20-60 [14] | Crystal formation [14] |

| Hydrate Formation (Monohydrate) | Exothermic [16] | 20-40 [16] | Hydration [16] |

| Hydrate Formation (Dihydrate) | Exothermic [16] | 20-40 [16] | Hydration [16] |

| Dehydration (100°C) | Endothermic [12] | 100-150 [12] | Dehydration [12] |

| Decomposition (225-250°C) | Endothermic [12] | 225-250 [12] | Thermal decomposition [12] |

Thermal Properties

Melting Point and Phase Transitions

Monosodium phosphate exhibits distinct thermal behavior that varies significantly depending on its hydration state. The anhydrous form demonstrates melting points ranging from 188°C to 200°C [1] [2] [3] [4], with the most commonly reported value being 190°C [1] [2]. This variation in melting point values can be attributed to differences in crystal purity, heating rates, and measurement methodologies employed across different studies.

The monohydrate form (NaH₂PO₄·H₂O) exhibits a substantially lower melting point of approximately 100°C [5], reflecting the influence of incorporated water molecules on the crystal lattice stability. The dihydrate form (NaH₂PO₄·2H₂O) demonstrates the lowest melting point at 57.4°C to 60°C [6] [7], indicating the progressive destabilization of the crystal structure with increasing hydration.

| Hydration State | Melting Point Range | Reference Values |

|---|---|---|

| Anhydrous | 188-200°C | 190°C [1] [2], 188°C [4], 200°C [3] |

| Monohydrate | ~100°C | 100°C [5] |

| Dihydrate | 57-60°C | 57.4°C [7], 60°C [6] |

Thermal Decomposition Pathways

Monosodium phosphate undergoes systematic thermal decomposition through well-defined chemical pathways. The primary decomposition route involves the formation of disodium pyrophosphate according to the reaction [8]:

2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O (at 169°C)

This initial decomposition occurs at 169°C [8], representing the condensation of two phosphate units with the elimination of water. At elevated temperatures of 550°C, further decomposition leads to the formation of trisodium trimetaphosphate [8]:

3 NaH₂PO₄ → Na₃P₃O₉ + 3 H₂O (at 550°C)

These thermal decomposition pathways demonstrate the progressive dehydration and condensation of phosphate units, forming increasingly complex polyphosphate structures at higher temperatures.

Solubility Profiles in Aqueous and Organic Media

Monosodium phosphate demonstrates exceptional water solubility across varying temperature conditions. At 25°C, the compound exhibits a solubility of 87 grams per 100 milliliters [9], while at 20°C, the solubility reaches 850 grams per liter [10]. The temperature-dependent solubility profile shows 59.90 grams per 100 milliliters at 0°C [4], indicating a positive temperature coefficient of solubility.

| Temperature | Solubility | Measurement Units |

|---|---|---|

| 0°C | 59.90 | g/100 mL [4] |

| 20°C | 850 | g/L [10] |

| 25°C | 87 | g/100 mL [9] |

The compound demonstrates complete insolubility in organic solvents, including ethanol, ether, and chloroform [11] [12] [13]. This selective solubility profile reflects the ionic nature of monosodium phosphate and its strong interactions with polar water molecules through hydrogen bonding and electrostatic interactions.

Spectroscopic Properties

Infrared (IR) Spectral Signatures

The infrared spectrum of monosodium phosphate exhibits characteristic absorption bands that provide definitive identification of functional groups and molecular vibrations. The spectrum displays several distinct regions of absorption:

High-frequency region (3400-2800 cm⁻¹): The broad absorption band at 3400-3200 cm⁻¹ corresponds to O-H stretching vibrations from both water molecules and phosphate hydroxyl groups [14] [15]. Medium-intensity bands at 2900-2800 cm⁻¹ are assigned to P-OH stretching vibrations [16] [17].

Mid-frequency region (1200-900 cm⁻¹): This region contains the most characteristic and intense absorptions of the phosphate group. The very strong absorption at 1200-1000 cm⁻¹ corresponds to the asymmetric P-O stretching modes (ν₃) [15] [18] [19]. Strong bands at 950-940 cm⁻¹ are attributed to symmetric P-O stretching vibrations (ν₁) [18] [20].

Low-frequency region (700-500 cm⁻¹): Medium to strong intensity bands in this region correspond to P-O bending modes (ν₄) [15] [18], with specific absorptions at 580-570 cm⁻¹ assigned to O-P-O bending vibrations [21].

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3400-3200 | O-H stretching (H₂O, P-OH) | Strong, broad |

| 2900-2800 | P-OH stretching | Medium |

| 1200-1000 | P-O asymmetric stretch (ν₃) | Very strong |

| 950-940 | P-O symmetric stretch (ν₁) | Strong |

| 700-500 | P-O bending modes (ν₄) | Medium-strong |

Raman Spectral Characteristics

The Raman spectrum of monosodium phosphate provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations. The most prominent feature appears at 980-960 cm⁻¹, corresponding to the very strong ν₁ symmetric P-O stretching mode [22] [23]. This band represents the breathing motion of the tetrahedral phosphate group and serves as a diagnostic marker for phosphate identification.

Additional significant Raman bands include:

- 1150-1100 cm⁻¹: P-O asymmetric stretching vibrations [24] [25] with strong intensity

- 936 cm⁻¹: PO₄³⁻ symmetric stretching mode [20] characteristic of isolated phosphate tetrahedra

- 907 cm⁻¹: P-OH symmetric stretching [21] providing information about protonation state

- 700-600 cm⁻¹: P-O bending modes (ν₄) [23] [26] with medium intensity

The Raman spectrum also displays bands at 3490-3370 cm⁻¹ attributed to O-H stretching of water molecules [17], and 3134-2904 cm⁻¹ corresponding to P-OH stretching vibrations [17].

pH Behavior and Buffer Capacity

Monosodium phosphate functions as a weak acid in aqueous solution, exhibiting characteristic pH behavior governed by the phosphoric acid dissociation equilibria. A 1% aqueous solution typically demonstrates a pH range of 4.2-4.6 [1] [8] [7], confirming the acidic nature of the compound.

The compound possesses three dissociation constants reflecting the stepwise deprotonation of phosphoric acid:

- pKa₁ = 2.15 [27] (H₃PO₄ ⇌ H₂PO₄⁻ + H⁺)

- pKa₂ = 6.82 [27] (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺)

- pKa₃ = 12.38 [27] (HPO₄²⁻ ⇌ PO₄³⁻ + H⁺)

Buffer capacity is maximized when monosodium phosphate is combined with its conjugate base, disodium hydrogen phosphate (Na₂HPO₄). This phosphate buffer system demonstrates an effective pH range of 5.8-8.0 [28] [29], with optimal buffering capacity at pH 6.8-7.2 [30] [31]. The buffer capacity increases proportionally with concentration, with 0.5 M phosphate buffers exhibiting significantly higher buffering capacity than 0.1 M solutions [28].

| Buffer System | Effective pH Range | Buffer Capacity | Optimal pH |

|---|---|---|---|

| NaH₂PO₄/Na₂HPO₄ (0.1 M) | 5.8-8.0 | High | 7.0-7.4 |

| NaH₂PO₄/Na₂HPO₄ (0.5 M) | 5.8-8.0 | Very High | 7.0-7.4 |

| NaH₂PO₄ alone | 4.2-4.6 | Low-Medium | 4.4 |

Physical Description

A white odourless, slightly deliquescent powder, crystals or granules

Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline]

Color/Form

White crystalline powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/

Odor

Decomposition

Melting Point

200 °C (decomposes)

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 604 of 642 companies (only ~ 5.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

FDA Label

Therapeutic Uses

To determine whether phosphate supplementation, started soon after birth in adequate quantity, would prevent rickets in very low birth weight infants with prenatal deficiency of phosphate, 40 neonates were given an initial dose of 50 mg/day of phosphate administered as a mixture of 189 g of sodium phosphate dibasic (disodium hydrogen phosphate) and 82 g of sodium phosphate monobasic (sodium dihydrogen phosphate) made up to 2 liters with single strength chloroform water or placebo (single strength chloroform water). Supplementation was increased to 37.5 mg every 12 hr if the plasma phosphate concentration remained less than 1.5 mmol/L after one wk. Results showed that no infant receiving phosphate supplements had radiological evidence of rickets whereas bone changes were apparent in 42% of the control group. It was concluded that prenatal deficiency of phosphate, due to placental insufficiency, can be corrected by phosphate supplementation, thereby preventing rickets of prematurity.

The objective of this study was to determine the safety and efficacy of 0.15 mmol/kg phosphorus (PHOS), administered intravenously as sodium or potassium phosphate over 120 minutes, in the treatment of adults suffering from severe hypophosphatemia. Severe hypophosphatemia was defined as a serum PHOS concentration of /LE/ 1.5 mg/dL. Exclusion criteria were renal impairment and hypercalcemia. Patient assessments included mental status, heart rate, and blood pressure. The timing of post-infusion serum PHOS sampling was at physician discretion. Six men and four women were enrolled in the study. During the study period, the only parenteral PHOS administered was the study dose. There were no patient adverse events associated with PHOS administration. One patient who received potassium phosphates had an elevated post-infusion serum potassium (5.2 mEq). Serum PHOS increased above the study criteria for severe hypophosphatemia in all ten patients, although nine patients received concomitant oral PHOS supplements. The dosing of intravenous sodium or potassium phosphate in the treatment of patients with severe hypophosphatemia is empiric. Historical evidence of toxicity has caused dosing recommendations to be low and slow. These data demonstrate the safety of a moderate PHOS dose when administered over two hours to adults, as measured by patient mental status, vital signs, and blood chemistry analysis.

Sixty patients were randomly divided into three groups of 20 each. Each group was submitted to a bowel preparation with one of the following solutions: 10% manitol, sodium picosulfate or sodium phosphate. The parameters evaluated were: taste, tolerance, associated side effects and quality of cleansing. Postural blood pressure and pulse rate as well as serum sodium, potassium, calcium and phosphate were compared. ... Sodium phosphate and 10% manitol solutions provided superior results in terms of colon cleansing compared to sodium picosulfate solution...

For more Therapeutic Uses (Complete) data for SODIUM DIHYDROGEN PHOSPHATE (9 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

... /Promotes/ defecation by retaining water in the intestinal lumen through osmotic forces. ... May also act by stimulating release of cholecystokinin. /Sodium phosphate & sodium biphosphate (Fleet's enema & Fleet's Phospho-soda)/

Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzyme reactions in almost all organs and tissues. It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium and a primary role in the renal excretion of hydrogen ion.

Pictograms

Irritant

Other CAS

7558-80-7

89140-32-9

Absorption Distribution and Excretion

... Phosphates are slowly and incompletely absorbed ... . /Dibasic and monobasic sodium phosphate/

Intravenously infused phosphorus not taken up by the tissues is excreted almost entirely in the urine. Plasma phosphorus is believed to be filterable by the renal glomeruli, and the major portion of filtered phosphorus (greater than 80%) is actively reabsorbed by the tubules. Many modifying influences tend to alter the amount excreted in the urine.

An open-label pharmacokinetic study of Visicol in healthy volunteers was performed to determine the concentration-time profile of serum inorganic phosphorus levels after Visicol administration. All subjects received a total of 60 grams of sodium phosphate with a total liquid volume of 3.6 quarts. Subjects received a 30 gram dose (20 tablets given as 3 tablets every 15 minutes with 8 ounces of clear liquids) beginning at 6 PM and then received a second 30 gram dose (20 tablets given as 3 tablets every 15 minutes with 8 ounces of clear liquids) the following morning beginning at 6 AM. Twenty-three healthy subjects (mean age 57 years old; 57% male and 43% female; and 65% Hispanic, 30% Caucasian, and 4% African-American) participated in this pharmacokinetic study. The serum phosphorus level rose from a mean (+/- standard deviation) baseline of 4.0 (+/- 0.7) mg/dL to 7.7 (+/- 1.6 mg/dL), at a median of 3 hours after the administration of the first 30 gram dose of Visicol tablets The serum phosphorus level rose to a mean of 8.4 (+/- 1.9) mg/dL, at a median of 4 hours after the administration of the second 30 gram dose of Visicol tablets. The serum phosphorus level remained above baseline for a median of 24 hours after the administration of the initial dose of Visicol tablets (range 16 to 48 hours).

Associated Chemicals

Sodium dihydrogen phosphate dihydrate;13472-35-0

Wikipedia

Drug Warnings

FDA has become aware of reports of acute phosphate nephropathy, a type of acute kidney injury, associated with the use of oral sodium phosphate products (OSP) for bowel cleansing prior to colonoscopy or other procedures. These products include the prescription products, Visicol and OsmoPrep, and OSPs available over-the-counter without a prescription as laxatives (e.g., Fleet Phospho-soda). In some cases when used for bowel cleansing, these serious adverse events have occurred in patients without identifiable factors that would put them at risk for developing acute kidney injury. We cannot rule out, however, that some of these patients were dehydrated prior to ingestion of OSPs or they did not drink sufficient fluids after ingesting OSP. Acute phosphate nephropathy is a form of acute kidney injury that is associated with deposits of calcium-phosphate crystals in the renal tubules that may result in permanent renal function impairment. Acute phosphate nephropathy is a rare, serious adverse event that has been associated with the use of OSPs. The occurrence of these events was previously described in an Information for Healthcare Professionals sheet and an FDA Science Paper issued in May 2006. Additional cases of acute phosphate nephropathy have been reported to FDA and described in the literature since these were issued. Individuals who appear to have an increased risk of acute phosphate nephropathy following the use of OSPs include persons: who are over age 55; who are hypovolemic or have decreased intravascular volume; who have baseline kidney disease, bowel obstruction, or active colitis; and who are using medications that affect renal perfusion or function (such as diuretics, angiotensin converting enzyme [ACE] inhibitors, angiotensin receptor blockers [ARBs], and possibly nonsteroidal anti-inflammatory drugs [NSAIDs]). As a result of new safety information received, FDA is requiring the manufacturer of Visicol and OsmoPrep, the two OSPs available by prescription only, to add a Boxed Warning to the labeling for these products. FDA is also requiring that the manufacturer develop and implement a risk evaluation and mitigation strategy (REMS), which will include a Medication Guide, to ensure that the benefits of these products outweigh the risk of acute phosphate nephropathy, and to conduct a postmarketing clinical trial to further assess the risk of acute kidney injury with use of these products. /Sodium phosphate, monobasic, monohydrate and sodium phosphate, dibasic anhydrous/

Sodium phosphate and 10% mannitol solutions provided superior results in terms of colon cleansing compared to sodium picosulfate solution. All serum electrolytes evaluated were significantly altered in the three groups, without important clinical signs. High levels of serum phosphate were the most striking alteration in patients prepared with sodium phosphate solution, again with no clinical signs. Variations related to blood pressure and pulse rate suggested contraction of intravascular volume, with no clinical effects.

Fifteen male subjects received 50 mL of commerical laxative containing 24 g of sodium biphosphate (sodium phosphate monobasic) and 6 g of sodium phosphate (sodium phosphate dibasic; I) (7 g of elemental phosphorus) administered with 500 mL of water and 11 patients received 300 mL of magnesium citrate (II) containing 3.2 g of elemental magnesium. Patients ranged in age from 26 to 86 yr. Serum magnesium, calcium, phosphorus, total protein, and albumin were determined before and at various intervals up to 16 hr after administration of the laxative and prior to radiological study. The administration of I in conventional doses to normal subjects prior to barium enema resulted in a striking increase in serum phosphorus levels followed by a decline in serum calcium levels in all subjects. Changes were highly significant when compared with control subjects who were prepared for the same procedure with II. Levels of serum potassium also decreased significantly but not serum sodium, chloride, bicarbonate, or magnesium. It would seem wise to caution against the use of phosphate containing laxatives in the presence of severe renal insufficiency, hypocalcemia, or convulsive disorders. In patients who are receiving frequent, repetitive dosages because of difficulty in cleansing the bowel for radiological procedures, serum calcium should be closely monitored. /Sodium phosphate, monobasic, monohydrate and sodium phosphate, dibasic anhydrous/

For more Drug Warnings (Complete) data for SODIUM DIHYDROGEN PHOSPHATE (39 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> ACIDITY_REGULATOR; SEQUESTRANT; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

Thermal phosphoric acid is used preferentially for production of monosodium phosphate. Wet phosphoric acid is less suitable because the impurities are only partially precipitated in the neutralization with soda ash or caustic soda up to the first stage, so that additional recrystallization would be required to purify the phosphate. The dihydrate and the anhydrous salt are the usual commercial forms.

By treating disodium phosphate with proper proportion of phosphoric acid.

General Manufacturing Information

Miscellaneous Manufacturing

Transportation Equipment Manufacturing

Textiles, apparel, and leather manufacturing

Plastics Material and Resin Manufacturing

Machinery Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Construction

Agriculture, Forestry, Fishing and Hunting

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

Services

Fabricated Metal Product Manufacturing

Utilities

Electrical Equipment, Appliance, and Component Manufacturing

Wholesale and Retail Trade

Phosphoric acid, sodium salt (1:1): ACTIVE

Biological denitrification of wastewater for human waste treatment

Sodium dihydrogen phosphate was added to waste solution from regeneration of ammonia-adsorbed zeolite, to remove ammonia from resulting precipitate.

Sodium dihydrogen phosphate enhanced dentifrice composition

Various phosphoric acids and phosphates were examined and effects of concentration, temperature, and metal ions on stability of ascorbic acid were investigated to develop a good stabilizer for ascorbic acid. A considerable stabilizing effect was observed for sodium dihydrogen phosphate.

Analytic Laboratory Methods

Method: NIOSH 7301, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (aqua regia ashing); Analyte: phosphorus; Matrix: air; Detection Limit: 3.7 ng/mL. /Phosphorus/

Method: NIOSH 7303, Issue 2; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (hot block/HCl/HNo3 digestiion; Analyte: phosphorus; Matrix: air; Detection Limit: 0.3 ug/mL. /Phosphorus/

Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, flame photometric detector (phosphorus mode); Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

Method: NIOSH 9102, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy; Analyte: phosphorus; Matrix: air; Detection Limit: 0.043 ug/wipe. /Phosphorus/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Keep in a dry place.

Interactions

The effects of sodium phosphate dibasic disodium phosphate buffer on in vivo release and on ocular and systemic absorption of timolol administered in matrices of monoisopropyl ester of polymethylvinyl ether/maleic anhydride ocularly to rabbits was studied; the vasoconstrictor phenylephrine methaoxedrine was added to some matrices to reduce the systemic absorption of timolol. The unbuffered matrix yielded a lower peak concentration of timolol in tear fluid and a lower steady-state concentration in plasma 3 hr later than the buffered one. Thus, sodium phosphate dibasic increases the rate of timolol release from the inserts several fold in tear fluid. Coadministration of phenylephrine in buffered matrices decreased the peak timolol concentration in plasma about 3 times and increased that in tear fluid about 2 fold. In iris-ciliary body, administration of buffered matrices resulted in timolol concentrations that were comparable with the levels after eye drop instillation. Compared to the unbuffered matrices, sodium phosphate dibasic, with or without phenylephrine, at least doubled the concentration ratio of iris-ciliary body to plasma.

The effect of aluminum on the renal handling of phosphate was studied in rats. Male Sprague Dawley rats were divided into 3 groups. The first group consisted of intact animals. The second consisted of rats that had been thyroparathyroidectomized. The third group consisted of thyroparathyroidectomized rats that were infused with 18.0 millimolar phosphate solution (disodium-phosphate monosodium-phosphate) ratio 4 to 1). Each group was subdivided into animals that were infused with 2.8 micrograms per milliliter aluminum for 3 hours or saline (controls). Glomerular filtration rate, urine flow rate, fractional excretion of phosphate, plasma calcium, sodium, and phosphate, blood pH, and urinary cyclic-adenosine-3',5'-monophosphate were measured at selected intervals. Liver, kidney, and brain aluminum concentrations were measured at selected times. In intact animals, fractional excretion of phosphate increased significantly after 3 hours of aluminum infusion. Plasma calcium and phosphate decreased. In the thyroparathyroidectomized animals, fractional excretion of phosphate increased after 3 hours of aluminum infusion and after 2 and 3 hours in animals that also received phosphates. Urinary cyclic-adenosine-3',5'- monophosphate concentrations were not significantly affected in thyroparathyroidectomized rats infused with phosphates. Glomerular filtration rate, urine flow rate, and plasma sodium were also not significantly affected. Blood pH was not significantly different between saline and aluminum infused rats in any group. Brain and kidney aluminum concentrations were not significantly affected by aluminum infusion. Liver aluminum concentrations were not significantly higher in all aluminum infused animals. The authors conclude that aluminum infusion inhibits renal phosphate reabsorption by a mechanism that does not involve parathyroid hormone, blood pH, or 3',5'-monophosphate.

Oral administration is safer, but careful monitoring of serum electrolyte levels and renal function is necessary. Nausea, vomiting, and diarrhea may occur and may be dose dependent. Concomitant use of antacids containing aluminum and/or magnesium should be avoided, because they may bind phosphate and prevent it absorption (calcium antacids also may bind phosphate, and it is assumed that these agents are not given to hypercalcemic patients). /Monobasic or dibasic sodium or potassium phosphate/

Dates

Schanz S, Kruis W, Mickisch O, Kuppers B, Berg P, Frick B, Heiland G, Huppe D, Schenck B, Horstkotte H, Winkler A: Bowel Preparation for Colonoscopy with Sodium Phosphate Solution versus Polyethylene Glycol-Based Lavage: A Multicenter Trial. Diagn Ther Endosc. 2008;2008:713521. doi: 10.1155/2008/713521. [PMID:18645612]

Ehrenpreis ED: Increased serum phosphate levels and calcium fluxes are seen in smaller individuals after a single dose of sodium phosphate colon cleansing solution: a pharmacokinetic analysis. Aliment Pharmacol Ther. 2009 Jun 1;29(11):1202-11. doi: 10.1111/j.1365-2036.2009.03987.x. Epub 2009 Feb 27. [PMID:19298584]

Razzaque MS: Phosphate toxicity: new insights into an old problem. Clin Sci (Lond). 2011 Feb;120(3):91-7. doi: 10.1042/CS20100377. [PMID:20958267]

Biber J, Hernando N, Forster I: Phosphate transporters and their function. Annu Rev Physiol. 2013;75:535-50. doi: 10.1146/annurev-physiol-030212-183748. [PMID:23398154]

FDA Guide: Sodium Phosphate Tablet

ChemIDPlus: Sodium Phosphate